4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine is a complex organic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The benzyloxy and methoxy groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Final Assembly: The final step involves coupling the substituted pyrimidine with the appropriate amine under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Benzyloxy)phenyl]-6-(2-hydroxyphenyl)pyrimidin-2-amine
- 4-[4-(Benzyloxy)phenyl]-6-(2-chlorophenyl)pyrimidin-2-amine
Uniqueness
4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy group, in particular, can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-6-(4-phenylmethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-28-23-10-6-5-9-20(23)22-15-21(26-24(25)27-22)18-11-13-19(14-12-18)29-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBRCBMTNFBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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